![molecular formula C36H44N4O8 B1195047 粪卟啉原III CAS No. 2624-63-7](/img/structure/B1195047.png)
粪卟啉原III
描述
Coproporphyrinogen III is a metabolic intermediate in the biosynthesis of many compounds that are critical for living organisms, such as hemoglobin and chlorophyll . It is a colorless solid . The compound is a porphyrinogen, a class of compounds characterized by a hexahydroporphine core with various side chains .
Synthesis Analysis
In the main porphyrin biosynthesis pathway, coproporphyrinogen III is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . The conversion entails four decarboxylations, which turn the four acetic acid groups −CH2−COOH into methyl groups −CH3, with release of four carbon dioxide molecules .Molecular Structure Analysis
The coproporphyrinogens have the outermost hydrogen atoms of the core replaced by four methyl groups −CH3 (M) and four propionic acid groups −CH2−CH2−COOH (P). In coproporphyrogen III, the order around the outer ring is MP-MP-MP-PM .Chemical Reactions Analysis
During heme biosynthesis, coproporphyrinogen III oxidase catalyzes the conversion of two propionate substituents from the highly reactive substrate coproporphyrinogen III into vinyl substituents, yielding protoporphyrinogen IX .Physical And Chemical Properties Analysis
Coproporphyrinogen III is a colorless solid . The compound is a porphyrinogen, a class of compounds characterized by a hexahydroporphine core with various side chains .科学研究应用
在遗传性粪卟啉症中的作用:粪卟啉原III氧化酶是一种线粒体酶,催化粪卟啉原III向原卟啉原IX的转化。这种酶的缺乏导致遗传性粪卟啉症,一种血红素和卟啉生物合成的遗传性疾病 (Nordmann和Grandchamp,1978年).
线粒体定位:研究表明大鼠肝脏中粪卟啉原III氧化酶的线粒体定位,强调了其在细胞能量代谢中的作用 (Grandchamp等人,1978年).
遗传性疾病中的淋巴细胞活性:研究表明,淋巴细胞中粪卟啉原III氧化酶活性降低反映了遗传性粪卟啉症中的主要遗传缺陷,表明其诊断潜力 (Grandchamp和Nordmann,1977年).
基因突变和诊断:已经确定了编码粪卟啉原III氧化酶的基因突变,提供了对遗传性粪卟啉症的分子异质性和分子诊断潜力的见解 (Martásek,1998年).
在血红素生物合成中的作用:粪卟啉原III氧化酶参与血红素生物合成,催化粪卟啉原III的氧化脱羧形成原卟啉原IX,这是血红素生成的关键步骤 (Troup等人,1994年).
性质和磷脂激活:该酶已被纯化并研究其性质,揭示了磷脂激活,这对于理解其生物学功能很重要 (Yoshinaga和Sano,1980年).
在大肠杆菌中的功能表达:人粪卟啉原III氧化酶基因已在大肠杆菌中克隆和表达,为研究该酶在疾病中的作用提供了一个平台 (Martásek等人,1994年).
在植物生物合成中的作用:在植物中,粪卟啉原III氧化酶参与通向原卟啉原IX的途径,在所有生物中都很常见,对于不同器官中四吡咯的合成至关重要 (Kruse等人,2004年).
作用机制
未来方向
Recent research has revealed that heme biosynthesis can occur in three different pathways, the long-established “classical pathway” or protoporphyrin-dependent pathway, the recently discovered coproporphyrin-dependent pathway, and the siroheme-dependent pathway . Two oxidases of the classical and the coproporphyrinogen-dependent pathway that catalyze similar reactions were analyzed for their phylogenetic origin . The results showed that oxidases from the classical pathways originate from cyanobacteria, whereas oxidases from the coproporphyrinogen-dependent pathway originate from monoderm Actinomycetota and Bacillota .
属性
IUPAC Name |
3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVHXTXUXOFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180875 | |
Record name | Coproporphyrinogen III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Coproporphyrinogen III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
coproporphyrinogen III | |
CAS RN |
2624-63-7 | |
Record name | Coproporphyrinogen III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2624-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coproporphyrinogen III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coproporphyrinogen III | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Coproporphyrinogen III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Coproporphyrinogen III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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